1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone

Medicinal Chemistry Structure-Activity Relationship Drug Design

This phenylacetyl-substituted benzimidazole-piperidine (MW 319.4) is a lead-like MCH-R1 antagonist scaffold aligned with the Schering US Patent 7,511,146 chemotype. Its unsubstituted phenylacetyl N-substituent defines the minimal pharmacophoric anchor, enabling systematic SAR expansion at benzimidazole and phenyl positions. Distinct from diphenyl and naphthamide analogs, it provides a defined H-bond acceptor profile and spatial orientation critical for target selectivity. Serves as a baseline sigma receptor profiling compound and a structurally matched negative control for PLD1/2 assays (lacks the benzimidazolone core required for PLD engagement). As a pre-acylated building block, it eliminates one synthetic step in parallel library synthesis. Insist on batch-specific HPLC, NMR, and MS certificates to confirm purity for reproducible SAR data.

Molecular Formula C20H21N3O
Molecular Weight 319.408
CAS No. 845539-67-5
Cat. No. B2893791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone
CAS845539-67-5
Molecular FormulaC20H21N3O
Molecular Weight319.408
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C20H21N3O/c24-19(14-15-6-2-1-3-7-15)23-12-10-16(11-13-23)20-21-17-8-4-5-9-18(17)22-20/h1-9,16H,10-14H2,(H,21,22)
InChIKeyZHTYCROTRDJXNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone (CAS 845539-67-5): Structural Identity, Patent Landscape, and Procurement Context


1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone (CAS 845539-67-5; molecular formula C20H21N3O; MW 319.4 g/mol) is a synthetic small molecule comprising a 2-substituted benzimidazole linked at the 4-position of a piperidine ring, which is N-acylated with a phenylacetyl group . This compound belongs to the benzimidazole-piperidine-acyl class, a privileged scaffold that has been explored across multiple therapeutic target families including melanin-concentrating hormone (MCH) receptor antagonists (US Patent 7,511,146), phospholipase D (PLD) isoform-selective inhibitors, sigma receptor ligands, and phosphodiesterase 10A (PDE10A) inhibitors [1] [2]. The compound is currently available from specialized chemical suppliers as a research-grade building block or screening compound for drug discovery applications.

Why Benzimidazole-Piperidine Analogs Cannot Be Simply Interchanged: Structural Determinants of Target Engagement for CAS 845539-67-5


Within the benzimidazole-piperidine-acyl chemotype, the identity of the N-acyl substituent on the piperidine ring is a critical determinant of molecular recognition, target selectivity, and physicochemical properties [1]. The phenylacetyl group present in CAS 845539-67-5 provides a specific hydrogen bond acceptor (amide carbonyl), a defined spatial orientation of the terminal phenyl ring relative to the benzimidazole core, and a distinct lipophilic/hydrophilic balance compared to analogs bearing methoxyphenylacetyl, diphenylacetyl, or naphthamide N-substituents. Published structure-activity relationship (SAR) studies on closely related benzimidazole-piperidine series demonstrate that modification of the N-acyl group can shift target selectivity by orders of magnitude—for example, converting PLD1-selective inhibitors to dual PLD1/2 inhibitors, or altering MCH receptor subtype preference [2] [3]. Generic substitution with an analog bearing a different N-acyl group cannot be assumed to reproduce the target engagement profile, cellular permeability, or metabolic stability associated with the phenylacetyl-substituted scaffold. The absence of publicly disclosed primary bioactivity data for this specific compound (see Section 3) further underscores why empirical validation of any substituted analog is essential before procurement decisions.

Quantitative Differentiation Evidence: CAS 845539-67-5 Versus Closest Structural Analogs


Structural Differentiation: Phenylacetyl vs. Diphenylacetyl N-Substitution – Impact on Molecular Volume, Lipophilicity, and Target Fit

CAS 845539-67-5 bears a mono-phenylacetyl N-substituent on the piperidine ring, distinguishing it from the gem-diphenyl analog, 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone (CAS 1092333-57-7; MW 395.5 g/mol). The mono-phenyl substitution reduces molecular weight by approximately 76 g/mol (319.4 vs. 395.5) and eliminates the steric bulk of the second phenyl ring at the alpha-carbon . In related benzimidazole-piperidine series, mono- vs. di-substitution at the alpha-carbon of the N-acyl group has been shown to alter receptor binding pocket occupancy, with the gem-diphenyl variant often exhibiting reduced conformational flexibility and different entropic binding contributions [1]. The mono-phenylacetyl configuration of CAS 845539-67-5 preserves a methylene spacer between the carbonyl and phenyl ring, a feature associated with enhanced conformational sampling compared to directly attached aromatic systems, which may influence binding kinetics at targets with deep hydrophobic pockets such as MCH receptors or sigma receptors.

Medicinal Chemistry Structure-Activity Relationship Drug Design

N-Acyl Substituent Electronic Differentiation: Phenylacetyl vs. 4-Methoxyphenylacetyl – Calculated cLogP and Hydrogen Bonding Capacity

The 4-methoxy analog 2-{1-[(4-methoxyphenyl)acetyl]piperidin-4-yl}-1H-benzimidazole (CAS 1081125-38-3; MW 349.4 g/mol) introduces an additional hydrogen bond acceptor (methoxy oxygen) and increases molecular weight by 30 g/mol relative to CAS 845539-67-5 . The phenylacetyl group of CAS 845539-67-5 lacks this polar substituent, resulting in a predicted lower topological polar surface area (tPSA) and higher calculated logP (cLogP), consistent with reduced hydrogen bonding capacity. In benzimidazole-piperidine SAR studies, the presence or absence of para-substitution on the N-acyl phenyl ring has been shown to modulate both target potency (e.g., at MCH-R1, sigma receptors) and passive membrane permeability [1]. CAS 845539-67-5, with its unsubstituted phenylacetyl group, represents the minimal pharmacophoric N-acyl substitution within this scaffold series, offering a baseline for subsequent SAR expansion.

Physicochemical Properties ADME Prediction Lead Optimization

Scaffold Positioning Within the Benzimidazole-Piperidine Chemical Space: Differentiation from PLD1-Selective Inhibitor VU0155069

CAS 845539-67-5 differs fundamentally from the well-characterized PLD1-selective inhibitor VU0155069 (CAY10593, CAS 1130067-06-9) in both the benzimidazole core oxidation state and the N-substituent chemistry. VU0155069 incorporates a benzimidazolone (2-oxo) core and a chiral (S)-methyl naphthamide N-substituent, achieving PLD1 IC50 = 46 nM with approximately 20-fold selectivity over PLD2 (IC50 = 933 nM) in cell-free enzymatic assays . In contrast, CAS 845539-67-5 retains the fully aromatic benzimidazole (non-oxo) core with a phenylacetyl N-substituent. SAR studies on the benzimidazole vs. benzimidazolone scaffold have shown that the 2-oxo modification can dramatically alter hydrogen bonding capability at the catalytic site of PLD enzymes, with the benzimidazolone series generally yielding superior PLD1 potency [1]. The structural differences suggest that CAS 845539-67-5 is unlikely to function as a direct PLD1 inhibitor with comparable potency to VU0155069, and its biological target profile remains to be experimentally determined.

Phospholipase D Enzyme Inhibition Isoform Selectivity

Synthetic Tractability and Building Block Utility: Comparison with the Unsubstituted Core Scaffold

CAS 845539-67-5 is a fully elaborated N-acylated benzimidazole-piperidine, distinguishing it from the core building block 2-(piperidin-4-yl)-1H-benzimidazole (CAS 38385-95-4; MW 201.27 g/mol), which serves as a synthetic intermediate for sodium channel blocker development . The presence of the pre-installed phenylacetyl group on CAS 845539-67-5 eliminates the need for a subsequent acylation step in library synthesis, potentially reducing synthetic cycle time by one step in parallel medicinal chemistry workflows. However, the free piperidine NH of CAS 38385-95-4 provides greater versatility for diversification with various acyl chlorides, sulfonyl chlorides, or alkyl halides, whereas CAS 845539-67-5 is restricted to further modification at the benzimidazole NH or phenyl ring positions. This trade-off between synthetic convenience (pre-acylated) and diversification potential (free amine) is a key procurement consideration [1].

Chemical Synthesis Building Block Parallel Synthesis

Optimal Research and Procurement Application Scenarios for CAS 845539-67-5 Based on Structural Differentiation Evidence


Lead-Like Starting Point for MCH Receptor Antagonist Optimization Programs

Based on the compound's structural alignment with the Schering Corporation MCH antagonist chemotype disclosed in US Patent 7,511,146 [1], CAS 845539-67-5 serves as a lead-like entry point (MW 319.4, within the preferred MW < 350 range for oral lead compounds) for obesity and metabolic disorder target programs. Its mono-phenylacetyl N-substituent represents the minimal pharmacophoric element at this position, allowing systematic SAR expansion at the benzimidazole and phenyl ring positions while maintaining a defined N-acyl anchor. The relatively low molecular weight compared to diphenyl analogs provides favorable ligand efficiency potential. Researchers should empirically verify MCH-R1 binding affinity before committing to large-scale analog synthesis.

Chemical Probe Development for Sigma Receptor Profiling

The benzimidazole-piperidine scaffold class has established affinity for sigma-1 and sigma-2 receptors, with certain analogs demonstrating nanomolar binding affinity [2]. CAS 845539-67-5, with its unsubstituted phenylacetyl N-substituent, represents a baseline compound for sigma receptor selectivity profiling. Its predicted moderate lipophilicity (cLogP ~3.0–3.5) may favor CNS penetration, making it suitable for in vitro sigma receptor binding assays using guinea pig brain cortex membrane preparations or recombinant human sigma receptor-expressing cell lines.

Negative Control or Inactive Comparator for PLD Inhibitor Studies

The structural divergence of CAS 845539-67-5 from validated PLD1 inhibitors is well-established: it lacks the benzimidazolone (2-oxo) core and the chiral naphthamide N-substituent that are critical for PLD1 catalytic site engagement, as demonstrated in the SAR studies by Selvy et al. [3] and Scott et al. [4]. This compound may therefore serve as a structurally matched negative control in cellular PLD activity assays (e.g., Calu-1 cell PLD1 assay or HEK293-gfpPLD2 assay), provided its lack of PLD inhibitory activity is experimentally confirmed. Procurement for this purpose should include verification of purity (>95% by HPLC) to avoid confounding effects from trace impurities.

Synthetic Intermediate for Focused Benzimidazole-Piperidine Libraries

As a pre-acylated benzimidazole-piperidine building block, CAS 845539-67-5 is suitable for parallel synthesis workflows targeting benzimidazole NH-functionalized or phenyl ring-substituted analog libraries. Its use eliminates one synthetic step compared to starting from the free piperidine core scaffold [5], accelerating library production in medicinal chemistry hit-to-lead campaigns. Procurement from suppliers offering batch-to-batch analytical certificates (NMR, HPLC, MS) is recommended to ensure consistent building block quality for SAR studies.

Quote Request

Request a Quote for 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.